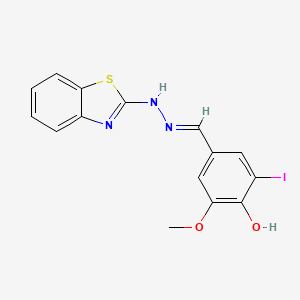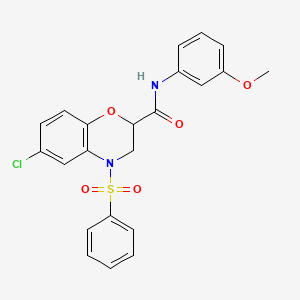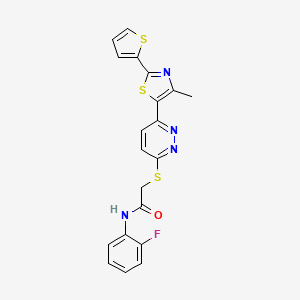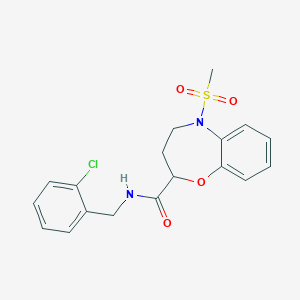![molecular formula C18H23N3OS B11237604 2-[(1-Cyclopentyl-1H-imidazol-2-YL)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11237604.png)
2-[(1-Cyclopentyl-1H-imidazol-2-YL)sulfanyl]-N-(3,5-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Cyclopentyl-1H-imidazol-2-YL)sulfanyl]-N-(3,5-dimethylphenyl)acetamide is a synthetic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Cyclopentyl-1H-imidazol-2-YL)sulfanyl]-N-(3,5-dimethylphenyl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced through a substitution reaction, where a suitable cyclopentyl halide reacts with the imidazole derivative.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the imidazole derivative with a thiol compound under appropriate conditions.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with an acylating agent such as acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-[(1-Cyclopentyl-1H-imidazol-2-YL)sulfanyl]-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring and the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(1-Cyclopentyl-1H-imidazol-2-YL)sulfanyl]-N-(3,5-dimethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of imidazole derivatives.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its ability to interact with various biological targets.
Materials Science: Imidazole derivatives are used in the development of functional materials, including catalysts and dyes for solar cells.
作用機序
The mechanism of action of 2-[(1-Cyclopentyl-1H-imidazol-2-YL)sulfanyl]-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The compound may also interact with cellular membranes, disrupting their function and leading to cell death. The exact pathways and targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.
Uniqueness
2-[(1-Cyclopentyl-1H-imidazol-2-YL)sulfanyl]-N-(3,5-dimethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl group and the sulfanyl linkage differentiates it from other imidazole derivatives, potentially leading to unique interactions and applications.
特性
分子式 |
C18H23N3OS |
|---|---|
分子量 |
329.5 g/mol |
IUPAC名 |
2-(1-cyclopentylimidazol-2-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H23N3OS/c1-13-9-14(2)11-15(10-13)20-17(22)12-23-18-19-7-8-21(18)16-5-3-4-6-16/h7-11,16H,3-6,12H2,1-2H3,(H,20,22) |
InChIキー |
YBVPHZFMFRJHKK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN2C3CCCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2'-Benzyl-1'-oxo-N-[2-(pyridin-4-YL)ethyl]-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11237533.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-phenylbutanamide](/img/structure/B11237534.png)
![3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-bromophenyl)propanamide](/img/structure/B11237537.png)
![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)pentanamide](/img/structure/B11237546.png)


![7-chloro-5-(methylsulfonyl)-N-[4-(prop-2-en-1-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11237570.png)

![N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11237587.png)


![Methyl 4-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate](/img/structure/B11237606.png)
![methyl 5-(2-methylpropyl)-2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11237608.png)
